6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene
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Overview
Description
6-Benzyl-4-oxa-5-azaspiro[24]hept-5-ene is a spiro compound characterized by a unique bicyclic structure that includes both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with an epoxide, followed by cyclization to form the spiro structure. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce reduced derivatives with altered functional groups .
Scientific Research Applications
6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows for specific binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene
- 2-Oxa-6-azaspiro[3.3]heptane
- 6-Benzyl-5-tert-butyl-4-oxo-5-azaspiro[2.4]heptane
Uniqueness
6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry .
Properties
CAS No. |
101960-36-5 |
---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
6-benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene |
InChI |
InChI=1S/C12H13NO/c1-2-4-10(5-3-1)8-11-9-12(6-7-12)14-13-11/h1-5H,6-9H2 |
InChI Key |
VZRPXJQAPSIOPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(=NO2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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